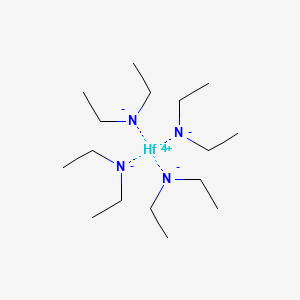
14,15-环氧-5,8,11-二十碳三烯酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
科学研究应用
14,15-Epoxy-5,8,11-eicosatrienoic acid has a wide range of scientific research applications:
作用机制
Target of Action
14,15-Epoxy-5,8,11-eicosatrienoic acid, also known as 14,15-EET, is a long-chain fatty acid . It is a metabolite of arachidonic acid and is known to inhibit 12-lipoxygenase , an enzyme involved in the metabolism of arachidonic acid to various eicosanoids.
Mode of Action
The compound interacts with its target, 12-lipoxygenase, inhibiting its action . This interaction results in the modulation of the enzyme’s activity, leading to changes in the production of eicosanoids, a class of signaling molecules that play a role in various physiological processes.
Biochemical Pathways
14,15-EET is involved in the arachidonic acid metabolic pathway . It is produced via the epoxidation of arachidonic acid by a variety of cytochrome P450 (CYP) isoforms . The compound can also be converted into vicinal diols by epoxide hydrolases, with the concurrent loss of much of their biological activity .
Pharmacokinetics
It is known to be a metabolite found in human blood plasma , suggesting that it is absorbed and distributed in the body
Result of Action
The inhibition of 12-lipoxygenase by 14,15-EET can lead to changes in the production of eicosanoids . These signaling molecules play a role in various physiological processes, including inflammation, platelet aggregation, and smooth muscle contraction. Therefore, the action of 14,15-EET can have wide-ranging effects at the molecular and cellular levels.
Action Environment
The action of 14,15-EET can be influenced by various environmental factors. For example, the activity of the enzymes involved in its production and metabolism can be affected by factors such as pH, temperature, and the presence of other molecules Additionally, the compound’s stability and efficacy can be influenced by these factors
生化分析
Biochemical Properties
14,15-Epoxy-5,8,11-eicosatrienoic acid is involved in several biochemical reactions. It is a product of the metabolism of arachidonic acid . The enzymes that interact with this compound include cytochrome P450, which is involved in its formation, and epoxide hydrolases, which convert EETs into vicinal diols .
Cellular Effects
14,15-Epoxy-5,8,11-eicosatrienoic acid has several effects on cells. It has been found to induce hyperpolarization and relaxation in coronary artery endothelial cells. It also has anti-inflammatory, angiogenic, and cardioprotective properties.
Molecular Mechanism
The molecular mechanism of action of 14,15-Epoxy-5,8,11-eicosatrienoic acid involves binding interactions with biomolecules and changes in gene expression. It is known to interact with cytochrome P450 enzymes during its formation. It also interacts with epoxide hydrolases, which convert EETs into vicinal diols, leading to a loss of much of their biological activity .
Temporal Effects in Laboratory Settings
The effects of 14,15-Epoxy-5,8,11-eicosatrienoic acid can change over time in laboratory settings. For example, it has been found that the compound’s ability to induce relaxation in arterial rings can be inhibited by preincubation with 14,15-EEZE, a 14,15-EET analogue .
Metabolic Pathways
14,15-Epoxy-5,8,11-eicosatrienoic acid is involved in the arachidonic acid metabolism pathway . It is produced by the action of cytochrome P450 enzymes on arachidonic acid, and can be converted into vicinal diols by epoxide hydrolases .
准备方法
14,15-Epoxy-5,8,11-eicosatrienoic acid is synthesized from arachidonic acid through the action of cytochrome P450 epoxygenases. The reaction involves the epoxidation of the double bonds in arachidonic acid, resulting in the formation of the epoxide group at the 14,15 position . Industrial production methods typically involve the use of recombinant enzymes or chemical synthesis routes that mimic the natural enzymatic process .
化学反应分析
14,15-Epoxy-5,8,11-eicosatrienoic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form vicinal diols through the action of epoxide hydrolases.
Reduction: Reduction reactions can convert the epoxide group to a hydroxyl group.
Substitution: The epoxide ring can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common reagents used in these reactions include epoxide hydrolases for hydrolysis and various reducing agents for reduction reactions. Major products formed from these reactions include vicinal diols and hydroxylated derivatives .
相似化合物的比较
14,15-Epoxy-5,8,11-eicosatrienoic acid is unique among epoxyeicosatrienoic acids due to its specific epoxide position and biological activity. Similar compounds include:
11,12-Epoxyeicosatrienoic acid: Another epoxyeicosatrienoic acid with similar vasoactive properties but different epoxide position.
8,9-Epoxyeicosatrienoic acid: Known for its role in inflammation and cellular signaling.
5,6-Epoxyeicosatrienoic acid: Involved in various physiological processes, including inflammation and vascular function.
These compounds share similar structural features but differ in their specific biological activities and mechanisms of action.
属性
CAS 编号 |
105304-92-5 |
|---|---|
分子式 |
C20H32O3 |
分子量 |
320.5 g/mol |
IUPAC 名称 |
(5Z,8Z,11Z)-13-[(2R,3S)-3-pentyloxiran-2-yl]trideca-5,8,11-trienoic acid |
InChI |
InChI=1S/C20H32O3/c1-2-3-12-15-18-19(23-18)16-13-10-8-6-4-5-7-9-11-14-17-20(21)22/h4,6-7,9-10,13,18-19H,2-3,5,8,11-12,14-17H2,1H3,(H,21,22)/b6-4-,9-7-,13-10-/t18-,19+/m0/s1 |
InChI 键 |
JBSCUHKPLGKXKH-LLZJRKGESA-N |
SMILES |
CCCCCC1C(O1)CC=CCC=CCC=CCCCC(=O)O |
手性 SMILES |
CCCCC[C@H]1[C@H](O1)C/C=C\C/C=C\C/C=C\CCCC(=O)O |
规范 SMILES |
CCCCCC1C(O1)CC=CCC=CCC=CCCCC(=O)O |
物理描述 |
Solid |
产品来源 |
United States |
Q1: What is the significance of 13-hydroxy-14,15-epoxy-5,8,11-eicosatrienoic acid in the context of the research on 15-hydroxyeicosatrienoic acid formation?
A1: The study demonstrates that rat epidermal microsomes can convert 15(S)-hydroperoxy-5,8,11,13-eicosatetraenoic acid (15-HPETE) to 15-hydroxy-5,8,11-eicosatrienoic acid (15-HETrE) through a multi-step metabolic pathway. 13-Hydroxy-14,15-epoxy-5,8,11-eicosatrienoic acid is identified as a key intermediate in this pathway. The research shows that 15-HPETE is first converted to 13-hydroxy-14,15-epoxy-5,8,11-eicosatrienoic acid, which then undergoes further transformations to ultimately yield 15-HETrE. [] This finding sheds light on the complexity of arachidonic acid metabolism in the skin and suggests that 13-hydroxy-14,15-epoxy-5,8,11-eicosatrienoic acid may play a role in regulating the levels of 15-HETrE, a molecule with potential biological significance.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![tert-butyl N-[(4E)-6-oxohexa-1,4-dien-3-yl]carbamate](/img/structure/B1140418.png)
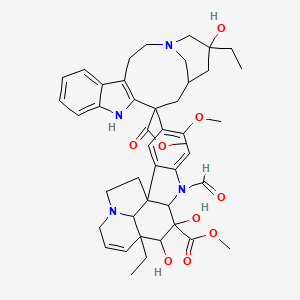
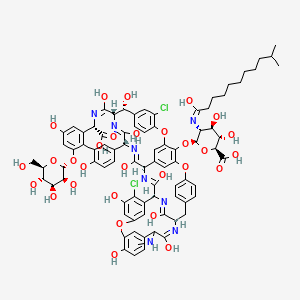

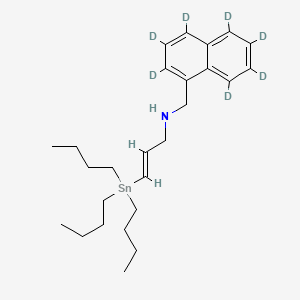

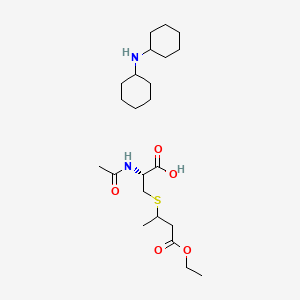
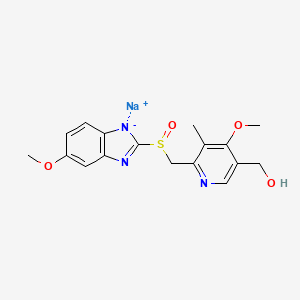
![(3aS,5S)-5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-amine](/img/structure/B1140437.png)
